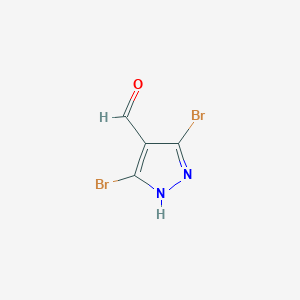










|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:6](Br)=[C:5]([Br:8])[NH:4][N:3]=1.[CH2:9]([O:11]CC)C.C([Li])CCC.CN(C)C=O>O>[Br:8][C:5]1[C:6]([CH:9]=[O:11])=[C:2]([Br:1])[NH:3][N:4]=1
|


|
Name
|
|
|
Quantity
|
81.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NNC(=C1Br)Br
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
335 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-75 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 1.5 hours at a temperature in the region of −75° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
are then added dropwise over 3 hours 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below −70° C
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
WAIT
|
|
Details
|
is continued for 2 hours at a temperature in the region of −75° C.
|
|
Duration
|
2 h
|
|
Type
|
WAIT
|
|
Details
|
for 15 hours at a temperature in the region of 20° C
|
|
Duration
|
15 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction medium is then cooled in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
After separation of the phases
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with 500 cm3 of diethyl ether and with 3 times 500 cm3 of ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with twice 1000 cm3 of diethyl ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
|
Type
|
CUSTOM
|
|
Details
|
the yellow solid obtained
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours at a temperature in the region of 20° C
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture is then filtered
|
|
Type
|
WASH
|
|
Details
|
the solid is washed with twice 50 cm3 of water
|
|
Type
|
CUSTOM
|
|
Details
|
dried under a ventilated hood
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NNC(=C1C=O)Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 51.3 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |